molecular formula C6H16Cl2N2O B12448686 (3S)-1-(2-Aminoethyl)pyrrolidin-3-ol dihydrochloride

(3S)-1-(2-Aminoethyl)pyrrolidin-3-ol dihydrochloride

Cat. No.: B12448686
M. Wt: 203.11 g/mol
InChI Key: WHTAYZBTUNEJHP-ILKKLZGPSA-N
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Description

(3S)-1-(2-Aminoethyl)pyrrolidin-3-ol dihydrochloride is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry due to their versatile reactivity and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-(2-Aminoethyl)pyrrolidin-3-ol dihydrochloride typically involves the reaction of a suitable pyrrolidine derivative with an aminoethyl group. One common method involves the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted organic synthesis (MAOS) can be employed to increase synthetic efficiency .

Chemical Reactions Analysis

Types of Reactions

(3S)-1-(2-Aminoethyl)pyrrolidin-3-ol dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like AgOAc for oxidation , reducing agents for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include pyrrolidin-2-ones, reduced pyrrolidine derivatives, and substituted pyrrolidine compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3S)-1-(2-Aminoethyl)pyrrolidin-3-ol dihydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific aminoethyl substitution, which imparts unique reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C6H16Cl2N2O

Molecular Weight

203.11 g/mol

IUPAC Name

(3S)-1-(2-aminoethyl)pyrrolidin-3-ol;dihydrochloride

InChI

InChI=1S/C6H14N2O.2ClH/c7-2-4-8-3-1-6(9)5-8;;/h6,9H,1-5,7H2;2*1H/t6-;;/m0../s1

InChI Key

WHTAYZBTUNEJHP-ILKKLZGPSA-N

Isomeric SMILES

C1CN(C[C@H]1O)CCN.Cl.Cl

Canonical SMILES

C1CN(CC1O)CCN.Cl.Cl

Origin of Product

United States

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